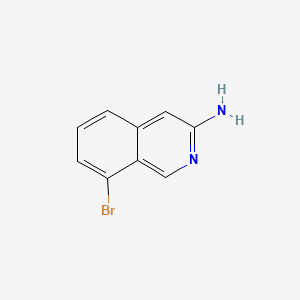

8-Bromoisoquinolin-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELBFTIXTXTDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697485 | |

| Record name | 8-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260760-06-2 | |

| Record name | 8-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Transformations and Strategic Derivatizations

Transformations Involving the Amino Functionality of Isoquinolin-3-amines

The amino group at the 3-position of the isoquinoline (B145761) core is a key site for a variety of chemical reactions.

The primary amine of 8-Bromoisoquinolin-3-amine can readily undergo acylation with acid chlorides or acid anhydrides to form the corresponding amides. libretexts.orgorgosolver.com This reaction is a fundamental transformation for introducing a wide array of substituents. The general conditions for amide formation often involve the use of a base to neutralize the hydrogen halide byproduct. libretexts.org

A typical procedure involves reacting the amine with an acylating agent in an appropriate solvent. The choice of solvent and base can influence the reaction rate and yield. Dichloromethane and pyridine (B92270) are commonly used as solvent and base, respectively.

Table 1: Examples of Amide Formation Reactions

| Amine Reactant | Acylating Agent | Product |

| This compound | Acetyl chloride | N-(8-bromoisoquinolin-3-yl)acetamide |

| This compound | Benzoyl chloride | N-(8-bromoisoquinolin-3-yl)benzamide |

This table is illustrative and based on general amide synthesis principles.

The amino group of isoquinolin-3-amines can be converted into imino ethers and subsequently into amidines, which are valuable intermediates in heterocyclic synthesis. core.ac.uksemanticscholar.org For instance, reaction with triethyl orthoformate can yield an intermediate imino ether. core.ac.uk This intermediate can then be reacted in situ with secondary amines to produce a variety of amidines. core.ac.uk

Amidines can also be synthesized through a three-component coupling reaction involving an isocyanide, an aldehyde, and an amine, often catalyzed by molecular iodine. beilstein-journals.org This method offers a high degree of structural diversity. beilstein-journals.org

Table 2: Synthesis of Imino Ethers and Amidines

| Starting Material | Reagents | Intermediate/Product | Reference |

| 1-Bromoisoquinolin-3-amine (B82021) derivative | Triethyl orthoformate | Imino ether | core.ac.uk |

| Imino ether intermediate | Secondary amine | Amidine | core.ac.uk |

Note: The referenced study uses a 1-bromoisoquinolin-3-amine derivative, but the principle is applicable to other isoquinolin-3-amines.

The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. google.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. organic-chemistry.org

For example, in a Sandmeyer-type reaction, the diazonium group can be replaced by a halide. Diazotization of 8-aminoisoquinoline (B1282671) followed by treatment with copper(I) bromide and hydrogen bromide yields 8-bromoisoquinoline (B29762). researchgate.netmdpi.com While this example describes the synthesis of the parent 8-bromoisoquinoline, the principle of diazotization and subsequent substitution is a key transformation for aminoisoquinolines.

Table 3: Diazotization and Subsequent Reactions

| Starting Amine | Reagents for Diazotization | Subsequent Reagent | Product | Reference |

| 8-Aminoisoquinoline | NaNO₂, HBr/H₂O | CuBr | 8-Bromoisoquinoline | researchgate.netmdpi.com |

The reduction of the isoquinoline ring system in isoquinolinamines can lead to tetrahydroisoquinoline derivatives. The heterocyclic ring can be reduced under mild conditions, particularly after N-alkylation. orgsyn.org This transformation is significant as the resulting bicyclic amines are important structural motifs. orgsyn.org For example, reduction of 5-bromo-8-nitroisoquinoline (B189721) can lead to the corresponding aminoisoquinoline, demonstrating the feasibility of reducing substituents on the isoquinoline core. mdpi.com

Diazotization Processes and Subsequent Reactivity

Reactions at the Bromine Substituent at Position 8

The bromine atom at the 8-position serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the 8-bromoisoquinoline scaffold is amenable to various palladium-catalyzed cross-coupling reactions. unistra.fr These reactions are powerful tools for introducing new functional groups and extending the carbon framework.

A notable example is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction allows for the introduction of an alkynyl group at the 8-position of the isoquinoline ring. A patent describes an alkynylation procedure for a derivative of this compound. googleapis.com

Another important cross-coupling reaction is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. wikipedia.org This reaction could potentially be used to introduce a different amino group at the 8-position, although specific examples for this compound are not detailed in the provided context.

Table 4: Cross-Coupling Reactions of 8-Bromoisoquinolines

| Coupling Partner | Catalyst System | Product Type |

| Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 8-Alkynylisoquinoline |

| Amine | Pd catalyst, ligand, base | 8-Amino-substituted isoquinoline |

This table is based on general principles of cross-coupling reactions and a specific patent reference for alkynylation.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups or containing good leaving groups. dalalinstitute.comgovtpgcdatia.ac.inmasterorganicchemistry.com In the context of halo-substituted isoquinolines, the bromine atom can be displaced by various nucleophiles. While specific studies focusing exclusively on the nucleophilic aromatic substitution of the bromine at the C-8 position of this compound are not extensively detailed in the provided results, the general principles of SNAr on related bromoisoquinolines can be inferred. For instance, reactions of bromoisoquinolines with nucleophiles like potassium amide in liquid ammonia (B1221849) have been reported. chemchart.com The reactivity in such reactions is influenced by the position of the bromine atom and the presence of other substituents on the ring.

The amino group at the C-3 position can also influence the reactivity of the C-8 bromine towards nucleophilic attack. Electron-donating groups can sometimes deactivate the ring towards traditional SNAr, but they can also direct substitution or participate in more complex reaction pathways.

Catalytic Hydrogenation for Halogen Removal

Catalytic hydrogenation is a powerful and clean method for the reductive removal of halogen atoms from aromatic rings, a process known as hydrodehalogenation. libretexts.org This transformation is highly valuable for replacing a halogen with a hydrogen atom, often as a final step in a synthetic sequence or to introduce isotopic labels.

In the case of this compound, catalytic hydrogenation would be expected to selectively remove the bromine atom to yield isoquinolin-3-amine. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. acs.org The conditions for such a reaction, including solvent, temperature, and pressure, can be optimized to ensure efficient and clean conversion. The selective hydrogenation of the carbon-bromine bond without affecting the heterocyclic ring is a key advantage of this method. acs.org

Table 1: Comparison of Potential Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Expected Product |

| Pd/C | Ethanol (B145695)/Methanol | 25-80 | 1-5 | Isoquinolin-3-amine |

| PtO₂ | Acetic Acid | 25-50 | 1-3 | Isoquinolin-3-amine |

| Raney Nickel | Ethanol | 50-100 | 10-50 | Isoquinolin-3-amine |

Construction of Complex Polycyclic and Supramolecular Isoquinoline Architectures

The dual functionality of this compound makes it an excellent precursor for the synthesis of more complex molecular frameworks, including polycyclic systems and ligands for supramolecular chemistry.

Intramolecular Cyclization Reactions (e.g., Cadogan Cyclization to Indazolo[3,2-a]isoquinolines)

Intramolecular cyclization reactions are a cornerstone of synthetic organic chemistry for building fused ring systems. mdpi.combeilstein-journals.org The Cadogan reaction, a reductive cyclization of a nitro group with a neighboring aryl ring mediated by a phosphite (B83602) reagent, is a classic example. rsc.orgmit.edurhhz.net

A synthetic strategy analogous to the Cadogan cyclization can be envisioned starting from a derivative of this compound. For instance, a Suzuki coupling reaction of this compound with an ortho-nitrophenylboronic acid would yield an 8-(2-nitrophenyl)isoquinolin-3-amine intermediate. This intermediate would then be a prime candidate for a reductive cyclization. Treatment with a reducing agent like triethyl phosphite would reduce the nitro group to a nitrene, which could then attack the nitrogen of the isoquinoline ring to form the tetracyclic indazolo[3,2-a]isoquinoline system. A similar approach has been successfully employed for the synthesis of indazolo[3,2-a]isoquinolin-6-amines from 1-bromoisoquinolin-3-amines. core.ac.uk

Table 2: Proposed Synthesis of Indazolo[3,2-a]isoquinolines

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound, o-Nitrophenylboronic acid | Pd catalyst, base, solvent (e.g., DME/water) | 8-(2-Nitrophenyl)isoquinolin-3-amine |

| 2 | 8-(2-Nitrophenyl)isoquinolin-3-amine | P(OEt)₃, heat | Indazolo[3,2-a]isoquinolin-X-amine |

Synthesis of Biisoquinoline Ligands and Related Scaffolds

Biisoquinoline ligands are a class of bidentate nitrogen-donor ligands that have found extensive use in coordination chemistry and catalysis. researchgate.netresearchgate.net The synthesis of such ligands often relies on the coupling of two isoquinoline units.

Starting from this compound, a homocoupling reaction, such as a nickel-catalyzed coupling, could potentially be used to synthesize 8,8'-biisoquinoline-3,3'-diamine. bham.ac.uk However, more control and versatility can be achieved through cross-coupling reactions. For example, converting the bromine at C-8 to a boronic acid or boronic ester derivative would create a versatile intermediate. This intermediate could then be coupled with another molecule of this compound (or a different substituted isoquinoline) via a Suzuki coupling reaction to form unsymmetrical biisoquinoline ligands. The amino group at the C-3 position could be protected during these transformations if necessary, or it could be utilized for further functionalization to create more complex ligand architectures. The synthesis of 8,8'-diaryl-substituted 3,3'-biisoquinoline (B12815593) ligands has been reported starting from an 8-bromoisoquinolin-3-ol (B1440230) precursor, highlighting the utility of the 8-bromo handle in building such scaffolds. researchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Comprehensive Spectroscopic Techniques for Structural and Electronic Characterization

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of the electronic landscape of 8-Bromoisoquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amine group, as well as the anisotropic effects of the isoquinoline (B145761) ring system. Protons in the vicinity of the bromine atom are expected to be deshielded and appear at a lower field, while those closer to the amine group would be more shielded. The coupling patterns (spin-spin splitting) between adjacent protons would provide valuable information about their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms are similarly affected by the substituents. The carbon atom attached to the bromine (C-8) would exhibit a characteristic downfield shift, while the carbon bearing the amine group (C-3) would be shifted upfield. The remaining carbon signals of the isoquinoline core would appear in the aromatic region, and their precise chemical shifts can be predicted and compared with those of related isoquinoline derivatives.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| H-1 | ~8.9 |

| H-4 | ~7.2 |

| H-5 | ~7.8 |

| H-6 | ~7.5 |

| H-7 | ~7.9 |

| NH₂ | ~5.0 |

| Predicted data based on analogous structures; experimental data is not publicly available. |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring would be observed in the 1500-1650 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric N-H stretching vibration, aromatic ring breathing modes, and the C-Br stretch are expected to be prominent in the FT-Raman spectrum. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. tum.demdpi.comnih.govnih.gov

| Vibrational Mode (Predicted) | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) * |

| N-H Stretch (asymmetric) | ~3450 | - |

| N-H Stretch (symmetric) | ~3350 | ~3350 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| C=N Stretch | ~1620 | ~1620 |

| C=C Stretch | ~1580, 1470 | ~1580, 1470 |

| N-H Bend | ~1600 | - |

| C-Br Stretch | ~650 | ~650 |

| Predicted data based on analogous structures; experimental data is not publicly available. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic isoquinoline system. science-softcon.deoecd.orgoecd.orgresearchgate.net The positions and intensities of these absorption maxima are sensitive to the substitution pattern and can provide information about the extent of conjugation and the electronic effects of the bromine and amine groups.

| Transition (Predicted) | λmax (nm) (Predicted) |

| π→π | ~250, ~320 |

| n→π | ~380 |

| Predicted data based on analogous structures; experimental data is not publicly available. |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₉H₇BrN₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, serving as a definitive marker for the presence of a bromine atom in the molecule. rsc.orgmdpi.comrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. For this compound, ESI-MS in positive ion mode would likely show a prominent signal for the protonated molecule [M+H]⁺. Fragmentation patterns observed in tandem MS/MS experiments could further confirm the structure by showing the loss of specific fragments, such as HBr or NH₃. rsc.orgrsc.org

| Technique | Expected Observation |

| HRMS | Accurate mass confirming C₉H₇BrN₂; Isotopic pattern for Bromine |

| ESI-MS | Prominent [M+H]⁺ peak |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement and interpret experimental findings, offering deeper insights into molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.netmit.eduaps.orgchemrxiv.org By solving the Kohn-Sham equations, DFT can predict a variety of molecular properties for this compound.

Calculations can be performed to optimize the ground-state geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available. Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which can aid in the assignment of experimental spectra. The calculated molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic behavior. The distribution of electron density and the molecular electrostatic potential can also be mapped to identify regions susceptible to electrophilic or nucleophilic attack.

| Computed Property | Significance |

| Optimized Geometry | Provides theoretical bond lengths and angles. |

| NMR Chemical Shifts | Aids in the assignment of experimental ¹H and ¹³C NMR spectra. |

| Vibrational Frequencies | Helps in the interpretation of experimental FT-IR and FT-Raman spectra. |

| Electronic Transitions | Correlates with experimental UV-Vis absorption maxima. |

| HOMO/LUMO Energies | Indicates the molecule's electronic reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Maps the electron density to predict reactive sites. |

Optimization of Molecular Geometries and Conformational Analysis

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy. pennylane.ai For a molecule like this compound, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-31G(d) or higher. mdpi.com

The optimization calculation yields key geometrical parameters, including bond lengths, bond angles, and dihedral (torsional) angles. These parameters define the molecule's shape and conformation. For the fused ring system of isoquinoline, the structure is largely planar. The primary conformational flexibility would arise from the orientation of the exocyclic amine (-NH₂) group relative to the ring. The computational analysis would confirm the planarity of the bicyclic core and determine the energetically preferred orientation of the amine hydrogens.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is based on analyses of similar heterocyclic aromatic amines. researchgate.net)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| C-N (amine) | 1.375 | |

| N-H (amine) | 1.012 | |

| C-N (ring) | 1.330 | |

| Bond Angle (°) | C-C-Br | 120.5 |

| C-C-N (amine) | 121.0 | |

| H-N-H | 115.0 | |

| Dihedral Angle (°) | C4-C3-N(amine)-H | 0.0 |

Prediction and Assignment of Harmonic Vibrational Frequencies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. spectroscopyonline.com DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for assigning the experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

The vibrational modes for this compound can be categorized based on the functional groups present. Key vibrations would include the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=C and C=N ring stretching modes, and the characteristic C-Br stretching vibration. scielo.br Potential Energy Distribution (PED) analysis is often used to quantify the contribution of each internal coordinate to a given normal mode, ensuring an unambiguous assignment. researchgate.net

Table 2: Predicted Major Vibrational Frequencies and Assignments (Note: These assignments are based on characteristic frequency ranges for the specified functional groups observed in related molecules. scielo.br)

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| 3410 | ν(N-H) | Amine Asymmetric Stretch |

| 3325 | ν(N-H) | Amine Symmetric Stretch |

| 3080 | ν(C-H) | Aromatic C-H Stretch |

| 1620 | δ(NH₂) | Amine Scissoring |

| 1580 | ν(C=C/C=N) | Ring Stretching |

| 1150 | β(C-H) | In-plane C-H Bending |

| 650 | ν(C-Br) | C-Br Stretch |

Investigation of Electronic Structures and Transitions (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). libretexts.org The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system and the amino group, while the LUMO would be distributed across the π-antibonding system of the isoquinoline core. These calculations help predict the molecule's behavior in charge-transfer interactions and its electronic absorption properties (UV-Vis spectra). libretexts.org

Table 3: Predicted Frontier Molecular Orbital Energies (Note: Values are illustrative, based on typical DFT calculations for aromatic amines. nih.gov)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | High kinetic stability, moderate reactivity |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by plotting the electrostatic potential onto a constant electron density surface. researchgate.net Different potential values are represented by colors: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. ajchem-a.com

For this compound, the MEP surface would show the most negative potential (red/yellow) localized around the nitrogen atom of the isoquinoline ring and the lone pair of the exocyclic amine, highlighting these as the primary sites for protonation or interaction with electrophiles. ajchem-a.comnih.gov Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wavefunction into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.defaccts.de This method investigates charge delocalization by analyzing all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs. uba.ar

The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu Significant E(2) values indicate strong electronic delocalization, such as hyperconjugation or resonance. For this compound, key interactions would include the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic ring (n → π*), which contributes to the stability of the system and influences its chemical properties.

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: The interactions listed are plausible for the structure and illustrative of NBO analysis findings. wisc.edu)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (amine) | π(C4-C5) | 35.5 | Resonance (π-conjugation) |

| LP(1) N (ring) | σ(C1-C9) | 5.2 | Hyperconjugation |

| π(C6-C7) | π*(C8-C9) | 20.1 | Resonance (π-conjugation) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein or enzyme (a target). openaccessjournals.com This method is fundamental in structure-based drug design for screening virtual libraries and optimizing lead compounds. nih.gov

The process involves placing the ligand (this compound) into the binding pocket of a target protein and using a scoring function to estimate the binding energy. Lower binding energy values typically indicate a more stable protein-ligand complex. mdpi.com The analysis of the resulting poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds, that stabilize the complex. cambridgemedchemconsulting.com For this compound, the amine group could act as a hydrogen bond donor or acceptor, the isoquinoline ring could participate in π-stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), and the bromine atom could form halogen bonds. mdpi.com

Table 5: Illustrative Molecular Docking Results against a Protein Kinase Target (Note: Data is hypothetical, representing a typical output from a docking simulation. nih.govmdpi.com)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase (e.g., EGFR) | -8.5 | Met793 | Hydrogen Bond (with amine N-H) |

| Leu718 | Hydrophobic Interaction | ||

| Phe856 | π-π Stacking (with isoquinoline ring) |

Mechanistic and Target Oriented Studies in Biological and Pharmaceutical Research

Investigation of Biological Activities and Underlying Molecular Mechanisms

There is no specific information available in the public domain regarding the investigation of the biological activities and underlying molecular mechanisms of 8-Bromoisoquinolin-3-amine.

Anticancer Activity: Mechanistic Elucidation and Pathway Analysis

No peer-reviewed studies or patents were identified that specifically elucidate the anticancer activity of this compound or analyze its impact on cancer-related pathways. While related isoquinoline (B145761) compounds have been investigated for their cytotoxic properties, this has not been extended to this compound in the available literature.

There are no research findings that suggest or confirm that this compound acts as an inhibitor of DNA topoisomerase II. This enzyme is a known target for some anticancer drugs, but no studies have linked this specific compound to such activity.

No data exists in the reviewed literature to indicate that this compound modulates the PI3K/AKT, p53, or MAPK signaling pathways. These pathways are critical in cell survival, proliferation, and apoptosis, and are frequent targets of cancer research. However, their relationship with this compound has not been a subject of published research.

No studies presenting data from in vitro cytotoxicity assessments, such as the MTT assay, for this compound could be located. Consequently, there is no available data to quantify its potential cytotoxic effects against any cancer cell lines.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT, p53, MAPK)

Antimicrobial Activity and Enzyme Inhibition Profiles

There is a lack of information regarding the antimicrobial properties of this compound.

No research has been published that investigates or demonstrates the inhibition of dihydropteroate (B1496061) synthase by this compound. This enzyme is a key target for sulfonamide antibiotics, but no such inhibitory role has been attributed to the compound .

Exploration in Neurological Disorder Research

The isoquinoline scaffold is a key component in the development of therapeutic agents, particularly for neurological disorders. While direct research on this compound in specific neurological conditions is not extensively detailed in the provided results, the broader class of isoquinoline derivatives has shown significant promise.

Functional neurological disorder (FND), a condition characterized by neurological symptoms without a clear organic cause, represents an area where novel therapeutic approaches are needed. nih.govnih.gov The pathophysiology of FND is thought to involve complex abnormalities in neural networks, including the limbic system and attentional circuits. nih.govmdpi.com Research into FND is advancing with the help of neuroimaging techniques to understand the underlying brain mechanisms. nih.govmdpi.com

The development of new molecular drug targets is a crucial area of neuroscience research. mayoclinic.org For instance, studies on progressive supranuclear palsy (PSP), a neurodegenerative disorder, have identified new therapeutic targets that may also be relevant for Alzheimer's disease and other related conditions. mayoclinic.org The targeting of specific genes and biologically related pathways is a key strategy in developing treatments for such currently incurable diseases. mayoclinic.org

The relaxin-3/RXFP3 receptor system, implicated in a range of neurological processes like stress, arousal, and cognition, is a target for drug development in neurological diseases. frontiersin.org Understanding the interaction between ligands and these receptors is vital for designing new drug leads. frontiersin.org

Studies on Enzyme and Receptor Binding Interactions

The binding of a molecule to an enzyme's active site is a highly specific interaction, typically involving noncovalent bonds like hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov The specificity of this binding is determined by the composition of the active site, which is a pocket or groove on the enzyme's surface. nih.gov

In the context of G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, ligand binding is a critical step in initiating a cellular response. mdpi.combiorxiv.org The orthosteric binding site, located near the extracellular side of the receptor, is where agonists and antagonists typically bind. mdpi.com The interaction between a ligand and its receptor can be influenced by specific amino acid residues within this binding pocket. biorxiv.orgnih.gov For example, in dopamine receptors, specific residues in helices 3 and 5 have been shown to be important for ligand binding and receptor activation. biorxiv.org

The binding of ligands can be either reversible or irreversible. msdmanuals.com Competitive antagonists, for instance, bind to the same site as the agonist, preventing its action, and this can often be overcome by increasing the agonist concentration. msdmanuals.com

The study of ligand-receptor interactions is crucial for understanding the pharmacology of various compounds and for the development of new drugs with improved affinity and selectivity. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies and Pharmacological Scaffold Exploration

Impact of Substituent Position and Chemical Nature on Bioactivity Profiles

The biological activity of a compound is highly dependent on its chemical structure, including the position and nature of its substituents. This is a fundamental concept in structure-activity relationship (SAR) studies. For quinoline (B57606) derivatives, the placement of substituents on the quinoline ring can significantly alter their biological effects. who.int For example, in the case of 8-aminoquinolines, the presence of a 6-methoxy group has been shown to enhance antimalarial activity. who.int

The introduction of different chemical groups can modulate a compound's properties such as its binding affinity, selectivity, and pharmacokinetic profile. researchgate.net For instance, the bromine atom and amino group on the this compound scaffold play a crucial role in its reactivity and binding affinity. The modification of these groups can lead to derivatives with altered biological activities.

In a study of quinoline analogues, the removal or substitution of amino and methyl groups was found to abolish binding to the IpaD protein, highlighting the importance of these specific functional groups for biological activity. nih.gov Similarly, for a series of aryloxypropanolamine compounds, the presence of a polar proton in a specific region of the molecule was found to be favorable for activity. mdpi.com

Role of this compound as a Versatile Pharmacological Scaffold

A pharmacological scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. The isoquinoline ring system is a well-established and valuable scaffold in medicinal chemistry.

This compound, with its reactive bromine atom and amino group, serves as a versatile building block for the synthesis of more complex molecules. chemimpex.com The bromine atom, in particular, enhances its reactivity, making it suitable for various chemical transformations, such as palladium-catalyzed cross-coupling reactions. acs.org This allows for the introduction of a wide range of substituents, leading to the creation of diverse molecular architectures. chemimpex.com

The utility of this scaffold is demonstrated in its use for synthesizing compounds targeting various diseases. For example, it has been used in the development of potential anticancer agents and molecules for neurological disorders. chemimpex.com The ability to generate a library of analogues from this scaffold is essential for exploring the chemical space around a particular biological target and for optimizing lead compounds in drug discovery.

Rational Design of Analogues for Improved Efficacy and Selectivity

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and ligand-receptor interactions. This approach often involves the synthesis and evaluation of a series of analogues to a lead compound.

The design of analogues of this compound would involve modifying its structure to enhance its binding affinity for a specific enzyme or receptor, improve its selectivity over other targets, and optimize its pharmacokinetic properties. For example, in the design of 5-HT3 receptor ligands, a series of (iso)quinoline and quinazoline (B50416) compounds were synthesized and screened to identify ligands with high affinity. researchgate.net

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can be employed to guide the design of new analogues. mdpi.com These models can predict the biological activity of hypothetical compounds and help prioritize which analogues to synthesize.

The synthesis of analogues can be achieved through various chemical methods. For instance, the amino group of an isoquinoline can be reacted with different partners to introduce new functionalities. researchgate.netacs.org The bromine atom can also be a site for modification through reactions like Buchwald's copper-catalyzed halogen exchange. acs.org By systematically exploring different substituents and their positions on the this compound scaffold, researchers can fine-tune the properties of the resulting molecules to achieve the desired therapeutic effect.

Emerging Trends and Future Perspectives in 8 Bromoisoquinolin 3 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methods. researchgate.net Traditional multi-step syntheses are gradually being replaced by innovative strategies that offer higher yields and greater atom economy.

Recent advancements in this area that could be applied to the synthesis of 8-Bromoisoquinolin-3-amine and its derivatives include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times for the synthesis of N-substituted 1-alkyl and 1-aryl 3-aminoisoquinolines from 2-acylphenylacetonitriles and amines. The use of microwave irradiation can lead to higher selectivity and avoids the need for a catalyst, presenting a greener alternative to conventional heating methods.

Green Catalysis: The use of recyclable catalysts, such as Ru(II)/PEG-400, in biodegradable solvents like polyethylene (B3416737) glycol (PEG) is a promising sustainable approach. These methods often feature simple extraction procedures and high atom economy. Other green strategies for quinoline (B57606) and isoquinoline synthesis involve the use of formic acid as a catalyst, biocatalysis, and reactions in environmentally friendly solvents like water. ijpsjournal.com

C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of isoquinoline rings. researchgate.net This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

These modern synthetic approaches hold considerable potential for the efficient and sustainable production of this compound and its derivatives, facilitating further research into its properties and applications.

Integration of Advanced Computational Modeling for Rational Drug Design

The integration of computational tools in the drug discovery process has become indispensable for the rational design of new therapeutic agents. In silico screening and molecular modeling can predict the biological activity of compounds, identify potential drug targets, and elucidate structure-activity relationships, thereby saving significant time and resources.

For this compound, computational approaches could be pivotal in:

Identifying Pharmacophore Features: Techniques like 4D-QSAR can elucidate the key structural features of isoquinoline derivatives that are critical for their biological activity. nih.gov This understanding can guide the design of novel this compound derivatives with enhanced potency and selectivity.

Predicting Binding Modes: Molecular docking studies can simulate the interaction of this compound derivatives with the binding sites of target proteins, such as enzymes or receptors. asianpubs.orgscilit.com This can help in understanding the mechanism of action and in optimizing the lead compounds.

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened in silico against various biological targets to identify promising candidates for further experimental investigation. frontiersin.orgnih.gov

The application of these computational methods would accelerate the exploration of the therapeutic potential of this compound and its analogues.

Expansion of Therapeutic Applications and Biological Target Identification

Isoquinoline derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds for drug development. While the specific therapeutic applications of this compound are yet to be extensively explored, research on related compounds suggests several promising avenues.

| Potential Therapeutic Area | Biological Target/Mechanism | Supporting Evidence from Related Compounds |

| Anticancer | Induction of apoptosis, Kinase inhibition, Topoisomerase I inhibition | Isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines. Some have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase. derpharmachemica.com Indenoisoquinolines are known topoisomerase I inhibitors. purdue.edu |

| Antitubercular | Enoyl-ACP reductase (InhA) inhibition | Azo Schiff base derivatives of isoquinoline have demonstrated potent antitubercular activity against Mycobacterium tuberculosis. asianpubs.org |

| Neurodegenerative Disorders | Cholinesterase inhibition, Serotonin (B10506) transporter modulation | Isoquinoline derivatives have been studied as cholinesterase inhibitors for potential use in Alzheimer's disease. researchgate.net Hexahydro-pyrrolo-isoquinolines have been investigated as dual modulators of the serotonin transporter and histamine (B1213489) H3 receptor for depression. nih.gov |

| Immunomodulation | Toll-like receptor (TLR) response enhancement | 6-Iodoisoquinolin-3-amine has been shown to enhance TLR responses and increase the production of cytokines like IL-12 and IFN-γ. |

This table presents potential applications for this compound based on activities reported for structurally related isoquinoline derivatives.

Future research should focus on synthesizing a library of this compound derivatives and screening them against a panel of biological targets to identify novel therapeutic leads.

Exploration of Photophysical and Chemo-responsive Properties for Advanced Materials or Probes

The inherent fluorescent properties of the isoquinoline core make it a valuable component in the design of advanced materials and chemical sensors. mdpi.comcrimsonpublishers.com Functionalization of the isoquinoline scaffold can modulate its photophysical characteristics, leading to the development of novel fluorophores and chemo-responsive probes.

Emerging trends in this area suggest that this compound could be a precursor for:

Fluorescent Probes: The introduction of various substituents can alter the absorption and emission spectra, as well as the quantum yield of isoquinoline derivatives. researchgate.netacs.org This tunability allows for the creation of probes for specific analytes or for imaging in biological systems. crimsonpublishers.comcrimsonpublishers.com For instance, a naphthalimide-appended isoquinoline has been developed as a fluorescent probe for Al³⁺ ions. researchgate.net

Chemo-responsive Materials: The fluorescence of certain isoquinoline derivatives can be sensitive to environmental factors such as solvent polarity or the presence of specific ions, a property known as solvatochromism. rsc.org This responsiveness can be harnessed to create materials that change their optical properties in response to external stimuli.

Aggregation-Induced Emission (AIE): Some quinolinone derivatives exhibit AIE, where they become more emissive in an aggregated state. rsc.org This property is highly desirable for applications such as bio-imaging and security inks.

The bromine atom at the 8-position and the amine group at the 3-position of this compound provide reactive handles for further chemical modifications, enabling the systematic tuning of its photophysical properties for various advanced applications.

| Photophysical Property | Potential Application | Relevant Findings in Isoquinoline/Quinoline Derivatives |

| Tunable Fluorescence | Bio-imaging probes, Optoelectronics | Pyrrolo[2,1-a]isoquinoline derivatives exhibit blue emission with quantum yields up to 0.64. researchgate.net |

| Solvatochromism | Chemo-responsive sensors | Some functionalized quinolinones show positive solvatochromism with stronger emission in more polar solvents. rsc.org |

| Aggregation-Induced Emission (AIE) | Security inks, Bio-imaging | A quinolinone derivative displayed AIE properties in a DMSO:water mixture. rsc.org |

This table highlights potential photophysical applications for derivatives of this compound based on properties observed in related heterocyclic systems.

Synergistic Approaches with Advanced Imaging Techniques (e.g., MALDI Imaging Mass Spectrometry for Derivatized Metabolites)

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a powerful technique for visualizing the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. researchgate.net However, the analysis of small molecules like this compound can be challenging due to low ionization efficiency and interference from matrix signals.

A synergistic approach combining MALDI imaging with on-tissue chemical derivatization can overcome these limitations. The primary amine group in this compound makes it an ideal candidate for such a strategy.

Key aspects of this approach include:

On-Tissue Derivatization: Reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) can be applied to tissue sections to react with primary amines, forming a Schiff base. nih.gov This derivatization increases the mass of the analyte, shifting it to a clearer region of the mass spectrum, and can also enhance its ionization efficiency. researchgate.net

Enhanced Sensitivity and Specificity: Chemical derivatization has been shown to significantly improve the sensitivity and specificity of MALDI imaging for endogenous amine metabolites like amino acids and neurotransmitters. nih.govresearchgate.net This would allow for the precise localization of this compound or its amine-containing metabolites within tissues.

Pharmacokinetic Studies: This technique can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. By imaging tissues from dosed animals, the distribution of the parent drug and its derivatized metabolites can be mapped, providing crucial information for drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromoisoquinolin-3-amine, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves bromination of isoquinolin-3-amine derivatives using agents like N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis, purity is validated via HPLC (>95% purity, as per commercial standards) and structural confirmation using -NMR and -NMR to identify characteristic peaks for the bromine substitution and amine group . Mass spectrometry (MS) further confirms the molecular ion peak (CHBrN, MW 223.07) .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : Store the compound at 0–6°C to prevent degradation . Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin contact or inhalation. Waste must be segregated and disposed via certified hazardous waste protocols .

Q. How can researchers distinguish this compound from positional isomers (e.g., 5- or 6-bromo derivatives)?

- Methodological Answer : Regioselectivity is confirmed via -NMR: the aromatic proton environment near the bromine and amine groups produces distinct splitting patterns. X-ray crystallography or computational modeling (DFT) can further resolve ambiguities by mapping electronic effects of substituents .

Advanced Research Questions

Q. How can regioselective bromination of isoquinolin-3-amine be optimized to favor the 8-position?

- Methodological Answer : Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature). For example, using DMF as a solvent at 80°C directs bromination to the 8-position due to steric and electronic effects. Computational tools like Reaxys or PISTACHIO databases can predict optimal pathways by comparing activation energies of intermediate structures .

Q. What strategies enable functionalization of the amine group in this compound for applications like fluorescent probes?

- Methodological Answer : The amine group can undergo nucleophilic substitution or amidation. For fluorescent probes, coupling with succinimide esters (e.g., FITC) under basic conditions (pH 8–9) introduces fluorophores. Reaction progress is monitored via TLC and UV-Vis spectroscopy .

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation (e.g., 40°C/75% RH) and HPLC analysis reveal decomposition products. Acidic conditions (pH <3) hydrolyze the amine group, while alkaline conditions (pH >10) promote dehalogenation. Thermogravimetric analysis (TGA) quantifies thermal stability .

Q. How can computational modeling aid in designing novel derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Databases like Reaxys or BKMS_METABOLIC screen feasible synthetic routes, while molecular docking evaluates binding affinity for target proteins .

Q. How should researchers resolve contradictions in reported bromination positions for isoquinoline derivatives?

- Methodological Answer : Cross-validate spectral data (NMR, MS) with synthetic conditions. For example, conflicting reports on bromination at the 5- vs. 8-position may arise from varying reaction times. Reproducing experiments with controlled parameters (e.g., stoichiometry, catalyst) and using high-resolution MS/MS fragmentation clarifies structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。